2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid
Description
2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid is a fluorinated benzoic acid derivative featuring a sulfonamide substituent linked to a 4-methylpiperidine moiety. The 4-methylpiperidine group introduces conformational rigidity and hydrogen-bonding capacity, distinguishing it from linear alkyl sulfonamide derivatives .
Properties
IUPAC Name |
2,6-difluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO4S/c1-8-4-6-16(7-5-8)21(19,20)10-3-2-9(14)11(12(10)15)13(17)18/h2-3,8H,4-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGQBNGOLGUWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Structural Rigidity : Compound A’s 4-methylpiperidine group enhances steric bulk and conformational stability compared to Compound B’s flexible propyl chain. This may improve binding affinity in biological targets .
- Synthetic Pathways : Both compounds likely derive from halogen-exchange reactions (e.g., Halex reaction) followed by sulfonylation. Compound A’s synthesis would require 4-methylpiperidine sulfonyl chloride as a key reagent .
Pharmacological and Industrial Relevance
Compound B (Propylsulfonylamido Derivative)
Compound A (4-Methylpiperidinyl Derivative)
- Inferred Advantages: The cyclic amine may improve metabolic stability and bioavailability compared to linear analogs.
Comparison with Other Sulfonylated Benzoic Acids
- Perfluorinated Derivatives : and list benzoic acids with perfluorinated sulfonyl groups (e.g., [68568-54-7]). These exhibit extreme hydrophobicity and environmental persistence, unlike Compound A, which balances hydrophobicity with hydrogen-bonding capacity .
- Chlorinated Analogs : Compounds like 2,3,4,5-tetrachloro-6-sulfonylbenzoic acids (e.g., [68541-01-5]) prioritize halogenation for reactivity, whereas Compound A focuses on fluorine’s electronegativity for electronic effects .
Q & A
Q. What experimental designs are optimal for long-term toxicological profiling?
- Methodological Answer : Follow OECD 453 guidelines for chronic toxicity, incorporating histopathological analysis of liver/kidney tissues. Use metabolomics (GC-MS) to map organ-specific metabolic disruptions. Include positive controls (e.g., known nephrotoxins) to benchmark findings .
Notes on Evidence Utilization
- Data Gaps : Safety data (e.g., LD) and ecotoxicological endpoints require further primary research, as existing evidence focuses on synthesis and analytical methods .
- Methodological Consistency : Cross-referenced chromatographic protocols (e.g., buffer pH adjustments ) ensure reproducibility in impurity analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
